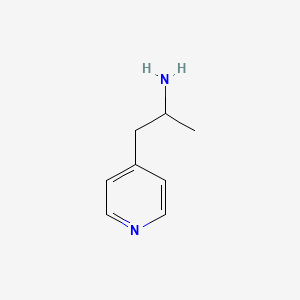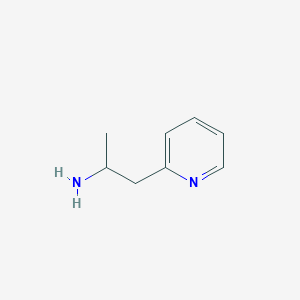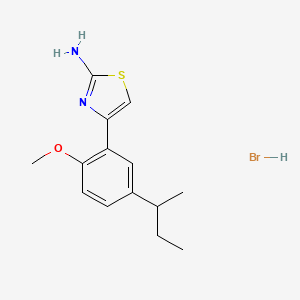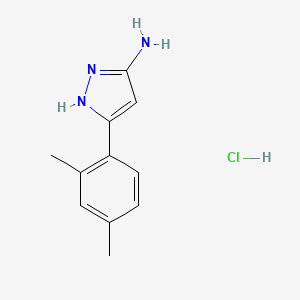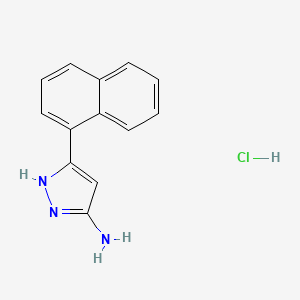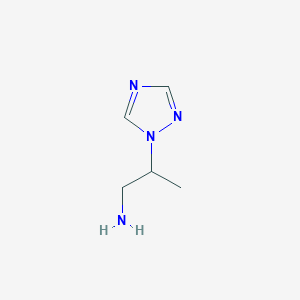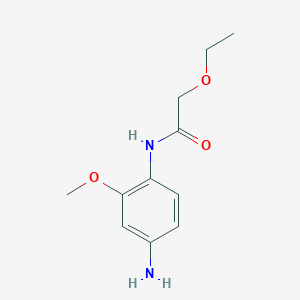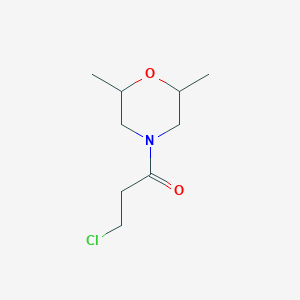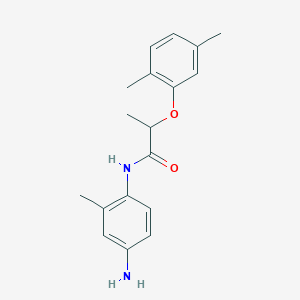
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, this would include the compound’s systematic name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its three-dimensional structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Chemical Analysis and Biosensors
Research highlights the importance of accurate detection methods for compounds like acrylamide, which shares chemical relevance due to its amide group, similar to the compound . Biosensors offer a rapid, sensitive, and specific means for detecting such compounds, indicating a potential area of application for related chemical structures in food safety and environmental monitoring (Pundir, Yadav, & Chhillar, 2019).
Drug Discovery and Pharmacology
The synthesis, pharmacokinetics, and toxicology of novel psychoactive substances (NPS) illustrate the ongoing need to understand the health impacts of chemically novel compounds. Research into compounds like 2C-B and 4-fluoroamphetamine sheds light on how new substances are evaluated for therapeutic potential or regulatory control, offering a framework that could be relevant for assessing the effects and applications of new chemical entities (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Environmental Toxicology
Investigations into the environmental impact and toxicology of herbicides like 2,4-D demonstrate the critical nature of understanding chemical compounds' behavior in ecosystems. Such research emphasizes the importance of studying the toxicological profiles and environmental fate of synthetic compounds, which could be applied to similar chemical structures to ensure safety and compliance with environmental standards (Zuanazzi, Ghisi, & Oliveira, 2020).
Molecular Imaging in Drug Action
Molecular and functional imaging studies, particularly those involving psychedelic drugs, highlight the complex interactions between chemical compounds and biological systems. Understanding the binding affinity, receptor interactions, and brain permeability of hallucinogenic compounds provides insight into their therapeutic potential and neurological effects, suggesting a research area for novel compounds with central nervous system activity (Cumming, Scheidegger, Dornbierer, Palner, Quednow, & Martin-Soelch, 2021).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
将来の方向性
This would involve a discussion of potential future research directions, including any potential applications of the compound that have not yet been fully explored.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide”. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-5-6-12(2)17(9-11)22-14(4)18(21)20-16-8-7-15(19)10-13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGCLBYZWKCWMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=C(C=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



